6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Übersicht
Beschreibung
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a compound that has been studied for its various biological activities . It is a heterocyclic compound containing a phenyl group attached to an imidazo[2,1-b]thiazole ring, which is further attached to a carboxylic acid group .
Synthesis Analysis
The synthesis of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves the reaction of 2-aminothiazoles with halo carbonyl compounds . New derivatives of this compound have been synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide .Molecular Structure Analysis
The molecular formula of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is C12H8N2O2S . The compound has been characterized using 1H and 13C NMR .Chemical Reactions Analysis
The compound has been used as a starting material for the synthesis of various derivatives. For example, new N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were synthesized and evaluated for in vitro antimicrobial activity .Physical And Chemical Properties Analysis
The compound has a melting point of 231–233 °C . More detailed physical and chemical properties such as density, boiling point, and toxicity information may be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been tested for its efficacy against various human cancer cell lines. For instance, it has shown cytotoxic activity against HepG2 (a liver cancer cell line) and MDA-MB-231 (a breast cancer cell line) . The presence of the imidazo[2,1-b][1,3]thiazole moiety is believed to contribute to its ability to inhibit the growth of cancer cells.
Synthesis of Benzothiazole Derivatives
Researchers have synthesized benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole compounds using 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid as a precursor . These derivatives were screened for their in vitro anticancer efficacy against cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and HER293 (kidney cancer).
Xanthine Oxidase Inhibition
A series of thiazole-5-carboxylic acid derivatives, including 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid, were designed and synthesized to test their inhibitory activity against the xanthine oxidase enzyme . This enzyme is a target for the treatment of gout, and inhibitors can help manage the condition.
Wirkmechanismus
Target of Action
The primary target of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid interacts with EGFR, inhibiting its activity . The compound binds to the EGFR, blocking the binding of EGF and other activating ligands. This prevents autophosphorylation and activation of the receptor, which in turn inhibits downstream signaling pathways involved in cell proliferation and survival.
Biochemical Pathways
The inhibition of EGFR by 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid affects several biochemical pathways. The primary pathways affected are those downstream of EGFR, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound reduces the activation of these pathways, leading to reduced cell proliferation and survival.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and effectiveness .
Result of Action
The result of the action of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a reduction in cell proliferation and survival . By inhibiting EGFR and its downstream pathways, the compound reduces the growth and survival signals in the cell. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are dependent on EGFR signaling for survival.
Action Environment
The action of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can be influenced by various environmental factors. The pH of the environment, for example, can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can bind to EGFR could potentially affect the compound’s efficacy.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-11(16)10-9(8-4-2-1-3-5-8)13-12-14(10)6-7-17-12/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTNFHARVKWUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317403 | |
Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
CAS RN |
77628-52-5 | |
Record name | 6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77628-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 315238 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077628525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 77628-52-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.